molecular formula C20H21B2NO5 B605364 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one CAS No. 856849-35-9

3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one

Cat. No. B605364
M. Wt: 377.01
InChI Key: SRPIKXGUPAKTIZ-APGQMXJTSA-N
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Description

Boronic acids and their derivatives have been gaining interest in medicinal chemistry. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boron-containing compounds were initially thought to be toxic, but this concept has been demystified, and they are usually considered non-toxic .


Synthesis Analysis

Boronic acids have been utilized in various synthetic processes. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives can be complex. X-ray crystallography has been used to reveal various structural features which may influence their potencies .


Chemical Reactions Analysis

Boronic acids participate in several types of chemical reactions. For example, in Suzuki–Miyaura coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can be influenced by the introduction of the boronic acid group to bioactive molecules. This modification can affect selectivity, physicochemical, and pharmacokinetic characteristics .

Scientific Research Applications

1. Tumor-Selective Cytotoxicity

  • Summary of Application: This compound has been studied for its cytotoxicity against human malignant cells, specifically promyelocytic leukemia HL-60 and squamous cell carcinoma HSC-2, HSC-3, and HSC-4 . The objective of the study was to find novel antineoplastic agents that display greater toxicity to malignant cells than to neoplasms .
  • Methods of Application: The tumor specificity was evaluated by the selectivity index (SI), which is the ratio of the mean CC50 for human non-malignant oral cells (gingival fibroblasts, pulp cells, periodontal ligament fibroblasts) to that for malignant cells .
  • Results: The compounds were highly toxic to human malignant cells but less toxic to human non-malignant cells . A potent lead molecule, 3b, was identified. The modes of action of this lead compound were the activation of caspases-3 and -7, causing PARP1 cleavage and G2 arrest, followed by sub-G1 accumulation in the cell cycle .

2. Antineoplastic Agents

  • Summary of Application: Two series of novel unsymmetrical 3,5-bis (benzylidene)-4 piperidones 2a–f and 3a–e were designed as candidate antineoplastic agents . These compounds display potent cytotoxicity towards two colon cancers, as well as several oral squamous cell carcinomas .
  • Methods of Application: Representative compounds induced apoptotic cell death characterized by caspase-3 activation and subG1 accumulation in some OSCC cells, as well as the depolarization of the mitochondrial membrane potential in CEM cells .
  • Results: These compounds are less toxic to various non-malignant cells giving rise to large selectivity index (SI) figures . Many of the compounds are also cytotoxic towards CEM lymphoma and HL-60 leukemia cells .

3. Dynamic Click Chemistry

  • Summary of Application: Boronic acid-based dynamic click chemistry has found numerous applications in these fields . The reversible click reactions, including boronic acid (BA)-mediated cis-diol conjugation, are among the best-studied reactions .
  • Methods of Application: This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Results: The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

4. Sensing Applications

  • Summary of Application: Boronic acids, including “3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one”, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
  • Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results: Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

5. Tumor-Selective Cytotoxicity

  • Summary of Application: This compound has been studied for its cytotoxicity against human malignant cells . The objective of the study was to find novel antineoplastic agents that display greater toxicity to malignant cells than to neoplasms .
  • Methods of Application: The tumor specificity was evaluated by the selectivity index (SI), that is the ratio of the mean CC 50 for human non-malignant oral cells to that for malignant cells .
  • Results: The compounds were highly toxic to human malignant cells . On the other hand, these molecules were less toxic to human non-malignant cells . In particular, a potent lead molecule, 3b, was identified .

6. Antineoplastic Agents

  • Summary of Application: Two series of novel unsymmetrical 3,5-bis (benzylidene)-4 piperidones were designed as candidate antineoplastic agents . These compounds display potent cytotoxicity towards two colon cancers, as well as several oral squamous cell carcinomas .
  • Methods of Application: Representative compounds induced apoptotic cell death characterized by caspase-3 activation and subG1 accumulation in some OSCC cells, as well as the depolarization of the mitochondrial membrane potential in CEM cells .
  • Results: These compounds are less toxic to various non-malignant cells giving rise to large selectivity index (SI) figures .

Safety And Hazards

While boron-containing compounds are generally considered non-toxic , specific safety data and hazards can vary depending on the exact compound. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The interest in boronic acids and their derivatives in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the near future .

properties

IUPAC Name

[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPIKXGUPAKTIZ-OTYYAQKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21B2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one

Citations

For This Compound
2
Citations
C Selvarajan, V Konda Mohan, N Ganesan, K MK - bioRxiv, 2023 - biorxiv.org
Background: Chalcones and their derivatives are precursors of flavonoids and isoflavonoids abundantly present in edible plants. It displays a wide range of pharmacological activities, …
Number of citations: 3 www.biorxiv.org
C Selvarajan, N Ganesan, LT Srinivasan… - Indian Journal of …, 2016 - Elsevier
Objectives Monocytes/macrophages play a central role in the innate immune response and inflammatory process. The induction of apoptosis by AM114 has been studied in many …
Number of citations: 2 www.sciencedirect.com

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